molecular formula C15H17N3O3 B6760862 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide

Cat. No.: B6760862
M. Wt: 287.31 g/mol
InChI Key: WPFAJEYPIAQJQR-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring and an oxolane (tetrahydrofuran) ring

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-17-14(21-18-10)8-16-15(19)12-4-2-3-11(7-12)13-5-6-20-9-13/h2-4,7,13H,5-6,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFAJEYPIAQJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the 1,2,4-Oxadiazole Ring

      Starting Materials: 3-methyl-1,2,4-oxadiazole can be synthesized from acylhydrazides and nitriles.

      Reaction Conditions: Typically, the reaction involves heating the acylhydrazide with the nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Formation of the Benzamide Core

      Starting Materials: Benzoyl chloride and an appropriate amine.

      Reaction Conditions: The reaction is usually carried out in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed.

  • Linking the Oxadiazole and Benzamide

      Starting Materials: The oxadiazole derivative and the benzamide.

      Reaction Conditions: This step often involves a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the methyl group on the oxadiazole ring can lead to the formation of carboxylic acids or aldehydes.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the oxadiazole ring can yield amines or alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can introduce various functional groups onto the benzamide or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles in the presence of a base like NaOH or K₂CO₃.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

Biology

Medicine

    Drug Development: The compound can be a lead structure for developing new pharmaceuticals targeting various diseases, including bacterial infections and cancer.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide exerts its effects involves interaction with specific molecular targets. For instance, the oxadiazole ring can interact with enzymes or receptors, inhibiting their activity. The benzamide moiety can enhance binding affinity and specificity, while the oxolane ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(oxolan-3-yl)benzamide: vs. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-3-yl)benzamide :

    • The latter contains a pyrrolidine ring instead of an oxolane ring, which can affect its solubility and biological activity.
  • This compound: vs. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(tetrahydrothiophen-3-yl)benzamide :

    • The latter contains a tetrahydrothiophene ring, which introduces sulfur into the structure, potentially altering its reactivity and interaction with biological targets.

Uniqueness

This compound is unique due to its combination of the oxadiazole and oxolane rings, which can confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with tailored properties.

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